N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a small molecule featuring a thiazole core substituted with a 2,5-dimethylphenyl group at the 4-position and a benzamide moiety bearing a pyrrolidine sulfonyl group at the para position. This compound belongs to a class of aminothiazole derivatives investigated for their role in modulating immune responses, particularly in enhancing NF-κB signaling and cytokine production when combined with Toll-like receptor (TLR) adjuvants like lipopolysaccharide (LPS) . Its structure-activity relationship (SAR) is influenced by the sulfonyl substituent and aromatic substitutions, making it a candidate for comparative studies with analogs.
Properties
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-15-5-6-16(2)19(13-15)20-14-29-22(23-20)24-21(26)17-7-9-18(10-8-17)30(27,28)25-11-3-4-12-25/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUMXVWMJFHDNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,5-dimethylphenyl isothiocyanate with α-haloketones under basic conditions.
Coupling with Benzamide: The thiazole derivative is then coupled with 4-aminobenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of Pyrrolidine Sulfonyl Group: The final step involves the sulfonylation of the benzamide derivative with pyrrolidine sulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base like triethylamine
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential as a bioactive molecule, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Mechanism of Action
The mechanism of action of N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide depends on its specific biological target. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or alter receptor signaling pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Structural Analogs
Sulfonyl Group Variations
The sulfonyl moiety is critical for biological activity. Key comparisons include:
2D216 (N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide)
- Structural Difference : Replaces pyrrolidine with a piperidine sulfonyl group (6-membered ring vs. 5-membered).
- Activity : Exhibited potent NF-κB activation in reporter assays, enhancing adjuvant activity when combined with LPS. The larger piperidine group may improve lipophilicity but reduce binding pocket compatibility compared to pyrrolidine .
2E151 (N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-((4-propylpiperidin-1-yl)sulfonyl)benzamide)
- Structural Difference : Incorporates a 4-propylpiperidine sulfonyl group.
- Activity: Demonstrated superior cytokine induction (e.g., IL-6, TNF-α) with LPS and monophosphoryl lipid A (MPLA). The propyl chain likely enhances membrane permeability or target engagement .
Aromatic Ring Modifications
The 2,5-dimethylphenyl group on the thiazole ring is a distinguishing feature. Comparisons include:
Compound 50 (N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide)
- Structural Difference : Substitutes 2,5-dimethylphenyl with a 4-bromophenyl group.
- Activity : Lower cytokine induction compared to 2D216 and the target compound, suggesting electron-withdrawing substituents (e.g., bromine) may reduce efficacy .
Compounds 4d–4i (Iranian Journal of Pharmaceutical Research, 2021)
- Structural Differences : Feature pyridin-3-yl or chlorophenyl groups on the thiazole ring.
Core Heterocycle and Tautomeric Behavior
Compounds with triazole-thione cores (e.g., 7–9 from International Journal of Molecular Sciences, 2014) highlight the importance of heterocycle choice:
- Structural Difference : Triazole-thione vs. thiazole.
- Activity: Triazole derivatives showed tautomer-dependent activity, with thione forms stabilizing interactions in enzymatic assays.
Biological Activity
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 411.6 g/mol. Its structure comprises a thiazole ring, a pyrrolidine sulfonyl group, and a benzamide moiety, which contribute to its biological properties.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thiazole and sulfonyl groups are crucial for binding to active sites, potentially leading to enzyme inhibition or receptor modulation. Specific pathways affected by this compound include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, impacting metabolic pathways.
- Receptor Modulation : It may interact with receptors that regulate various physiological functions, influencing cellular signaling pathways.
Anticancer Activity
Research has indicated that thiazole derivatives exhibit anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 family proteins . The presence of the dimethylphenyl group enhances cytotoxicity against various cancer cell lines.
Anticonvulsant Activity
Thiazole-containing compounds have demonstrated anticonvulsant properties in preclinical models. A structure-activity relationship (SAR) analysis revealed that modifications on the thiazole ring can significantly affect anticonvulsant efficacy .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Compounds with similar structures have been evaluated for their ability to inhibit bacterial growth and have shown promising results against various pathogens .
Case Studies
- Anticancer Studies : A study on related thiazole derivatives indicated that modifications in the phenyl ring significantly enhance anticancer activity. The IC50 values for these compounds were lower than those of standard chemotherapeutics, indicating superior efficacy .
- Anticonvulsant Studies : In a series of experiments involving animal models, certain thiazole derivatives displayed significant protection against seizures induced by pentylenetetrazol (PTZ), demonstrating their potential as therapeutic agents for epilepsy .
- Antimicrobial Studies : A comparative analysis showed that thiazole derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, with some compounds outperforming traditional antibiotics .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(morpholin-1-ylsulfonyl)benzamide | Structure | Anticancer, Anticonvulsant |
| N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide | Structure | Anticancer |
| N-(4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl)-4-nitrobenzamide | Structure | Antimicrobial |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
